3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a thiophen-2-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole typically involves the reaction of 2-mercaptothiophene with thionyl chloride to form 2-chlorothiophene-3-thiol. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophen-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles.
Scientific Research Applications
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the thiophen-2-ylthio group, which may result in different chemical and biological properties.
5-(Thiophen-2-ylthio)-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and applications.
Uniqueness
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is unique due to the presence of both a chlorine atom and a thiophen-2-ylthio group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-5-thiophen-2-ylsulfanyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S3/c7-5-8-6(12-9-5)11-4-2-1-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKTZFIFFTJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375693 | |
Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98816-24-1 | |
Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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